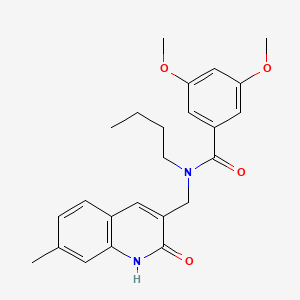
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to exhibit potent anticancer activity in vitro, with studies demonstrating its ability to induce cell death in a variety of cancer cell lines. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to inhibit the growth of tumors in animal models of cancer.
Mecanismo De Acción
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is not yet fully understood, but it is believed to involve the inhibition of DNA replication and repair processes in cancer cells. Studies have shown that N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide can induce DNA damage and activate cell death pathways in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to have a range of biochemical and physiological effects in cancer cells. Studies have demonstrated that the compound can induce DNA damage, activate cell death pathways, and inhibit the growth and proliferation of cancer cells. N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its potent anticancer activity and its ability to induce DNA damage and activate cell death pathways in cancer cells. However, the compound also has several limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of inflammatory diseases, and the exploration of its mechanism of action in cancer cells. Other potential directions for research include the evaluation of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in combination with other anticancer drugs and the development of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide analogs with improved pharmacological properties.
Métodos De Síntesis
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is a synthetic compound that can be prepared through a multi-step process involving the reaction of various chemical reagents. The synthesis method for N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been described in detail in several scientific publications, including a 2014 study by Li et al. that used a 10-step synthesis route to produce the compound.
Propiedades
IUPAC Name |
N-butyl-3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-6-9-26(24(28)18-12-20(29-3)14-21(13-18)30-4)15-19-11-17-8-7-16(2)10-22(17)25-23(19)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNOAVGSQBNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



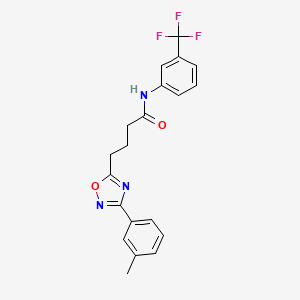

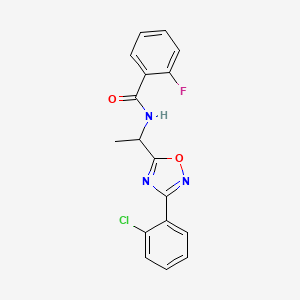
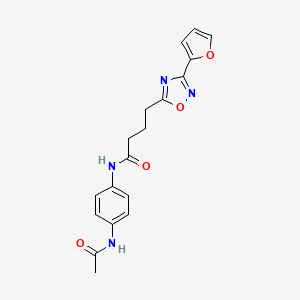
![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
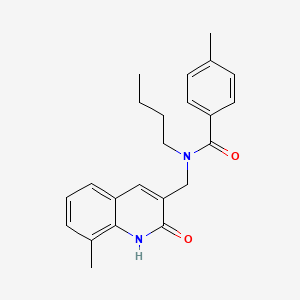




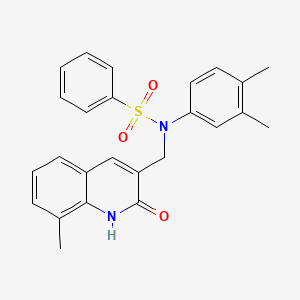
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)